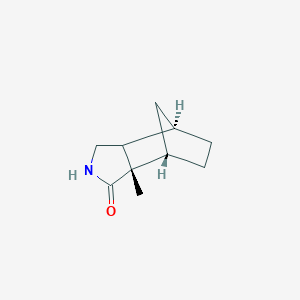
(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one: is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one typically involves multiple steps, including cyclization and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R,6S,7R)-4,4-dimethyl-3,5-dioxatricyclo[5.2.1.0,2,6]decan-1-amine hydrochloride
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
Comparison: While these compounds share a similar tricyclic structure, rac-(1R,2R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one is unique due to its specific functional groups and stereochemistry. These differences can lead to distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1S,2S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8?,10+/m1/s1 |
Clé InChI |
JRMJAZDGMFAQPH-ABFRNEGJSA-N |
SMILES isomérique |
C[C@]12[C@H]3CC[C@H](C3)C1CNC2=O |
SMILES canonique |
CC12C3CCC(C3)C1CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


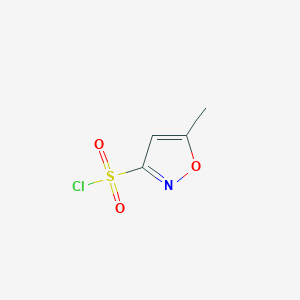
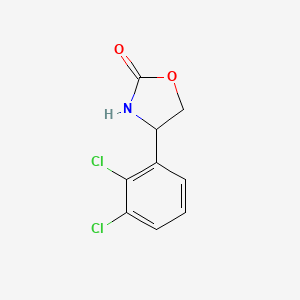
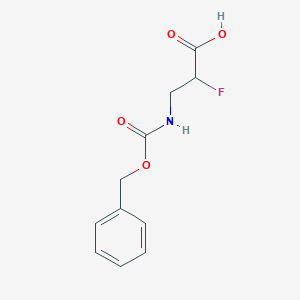
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)

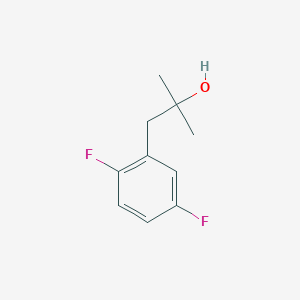

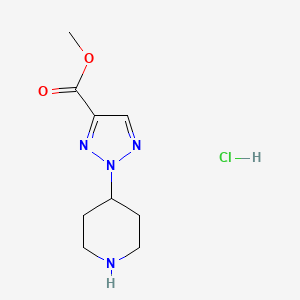
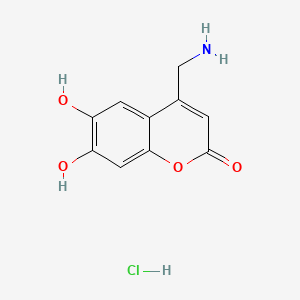
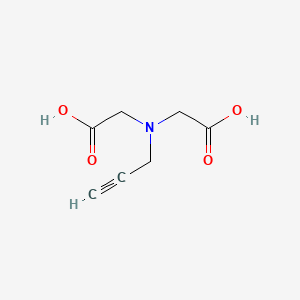


![2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13516662.png)
